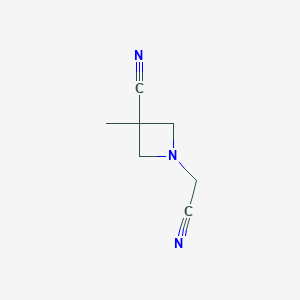

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile

Description

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

1-(cyanomethyl)-3-methylazetidine-3-carbonitrile |

InChI |

InChI=1S/C7H9N3/c1-7(4-9)5-10(6-7)3-2-8/h3,5-6H2,1H3 |

InChI Key |

AXFMPAXXQAAGNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)CC#N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylazetidine with cyanomethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanomethyl group is introduced to the azetidine ring. Another method involves the cyclization of suitable precursors, such as cyanoacetamides, under specific reaction conditions to form the desired azetidine derivative .

Chemical Reactions Analysis

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups into primary amines or other reduced forms.

Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various biochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected Analogous Compounds

| Compound Name | Physical State | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile | Not reported | Not reported | Inferred | Azetidine, dual nitriles |

| 1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) | Yellowish-white solid | 135 | 85 | Cyclohexane, carboxamide |

| 1-Benzhydrylazetidine-3-carbonitrile | Not reported | Not reported | Not reported | Azetidine, benzhydryl, nitrile |

| 3-Cyanochromone (ChrCN) | Solid | Not reported | Not reported | Chromone, nitrile |

- Ring Size and Strain: The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 6-membered cyclohexane derivatives (e.g., compound 3d) or chromone-based systems (e.g., 3-cyanochromone) . This strain enhances reactivity in ring-opening or cycloaddition reactions.

- Crystallinity : Substituents significantly influence physical states. For example, phenyl-substituted carboxamides (e.g., 3d) form solids with defined melting points, while bulkier or flexible groups (e.g., 4-methylphenyl in 3b) result in viscous oils .

Biological Activity

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile belongs to the class of azetidine derivatives. Its structure can be represented as follows:

The presence of the cyanomethyl and carbonitrile functional groups suggests potential reactivity and biological interactions, particularly in enzyme inhibition and receptor modulation.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of various azetidine derivatives, including 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile. Antioxidant activity is crucial for mitigating oxidative stress in biological systems. While specific data on this compound is limited, related compounds have shown significant antioxidant properties, which may be extrapolated to infer potential activity in 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile.

Enzyme Inhibition

A notable area of research involves the inhibition of cholinesterase enzymes. In a study evaluating various azetidine derivatives, compounds similar to 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for some derivatives ranged from 53.29 μM to over 875.17 μM for BChE, indicating varying degrees of potency against these enzymes .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile | TBD | TBD |

| Compound 5c | 53.29 μM | >875.17 μM |

| Compound 5l | TBD | 119.3 μM |

Study on Janus Kinase Inhibition

In another context, compounds structurally related to 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile have been investigated for their inhibitory effects on Janus Kinase 1 (JAK1). JAK1 is involved in cytokine signaling pathways that are pivotal in inflammatory responses. Compounds targeting JAK1 demonstrate potential therapeutic applications in autoimmune diseases and inflammation .

Evaluation in Animal Models

Research involving animal models has shown that azetidine derivatives can impact various biological processes. For instance, compounds were tested for their effects on anti-dsDNA titers in lupus disease models, demonstrating no significant mortality but variable impacts on autoantibody production . These findings suggest that further investigation into the immunomodulatory effects of 1-(Cyanomethyl)-3-methylazetidine-3-carbonitrile could be warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.